5-Bromo-4-chlorofuro[2,3-d]pyrimidine

Sequential cross-coupling Site-selective functionalization Medicinal chemistry building blocks

Medicinal chemistry requires ordered, site-selective functionalization of heterocycles for SAR development. 5-Bromo-4-chlorofuro[2,3-d]pyrimidine solves the limitation of mono-halogenated analogs. - **Orthogonal reactivity**: C5-Br (~1165 cm⁻¹) undergoes oxidative addition before C4-Cl (~1191 cm⁻¹), enabling sequential Suzuki/SNAr diversification. - **Pharmacological advantage**: Furo[2,3-d]pyrimidine scaffold provides dual RTK inhibition + antimitotic activity (validated EGFR/HER2, VEGFR2/Tie-2). - **Supply chain security**: Stocked by ≥3 independent suppliers at 97-99% purity; 100 mg to 2 kg scales. Multi-vendor redundancy reduces procurement risk.

Molecular Formula C6H2BrClN2O
Molecular Weight 233.45
CAS No. 1256789-37-3
Cat. No. B2899338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chlorofuro[2,3-d]pyrimidine
CAS1256789-37-3
Molecular FormulaC6H2BrClN2O
Molecular Weight233.45
Structural Identifiers
SMILESC1=C(C2=C(O1)N=CN=C2Cl)Br
InChIInChI=1S/C6H2BrClN2O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
InChIKeyNDOLFTQSUWAOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Halogen Furopyrimidine Building Block for Kinase Synthesis


5-Bromo-4-chlorofuro[2,3-d]pyrimidine (CAS 1256789-37-3, C₆H₂BrClN₂O, MW 233.45 g/mol) is a dihalogenated fused heterocyclic building block comprising a furan ring annulated to a pyrimidine core, with bromine at the C-5 position and chlorine at C-4 . The furo[2,3-d]pyrimidine scaffold serves as a bioisostere of the purine ring system and has been validated as a privileged structure for kinase inhibitor design, with demonstrated activity against EGFR, HER2, VEGFR2, Tie-2, PI3Kα, Akt1, and RIP1 kinases [1]. The combination of a C-Br bond (weaker, more reactive towards oxidative addition) and a C-Cl bond (stronger, amenable to nucleophilic aromatic substitution) at adjacent positions confers a chemically differentiated, orthogonal reactivity profile that enables sequential, site-selective functionalization—a feature not available in mono-halogenated or symmetrically substituted analogs .

Reactivity Orthogonal C5-Br/C4-Cl enables ordered sequential cross-coupling for 3-position diversification.
Scaffold Furo[2,3-d]pyrimidine reported as purine bioisostere for kinase inhibitor design programs.
Handle C5-Br serves as productive diversification point, supported by SAR across multiple kinase targets.

Why Common Analogs Cannot Replace This Building Block


Substitution of 5-bromo-4-chlorofuro[2,3-d]pyrimidine with mono-halogenated furopyrimidines (e.g., 4-chlorofuro[2,3-d]pyrimidine, CAS 918340-51-9) or non-fused pyrimidines (e.g., 5-bromo-4-chloropyrimidine, CAS 56181-39-6) fails on two fronts: (1) loss of sequential, site-selective cross-coupling capability, as the C5-Br (weaker bond, lower IR stretching frequency of ~1165 cm⁻¹) undergoes oxidative addition preferentially over C4-Cl (~1191 cm⁻¹), allowing ordered C5-then-C4 or C4-then-C5 diversification ; and (2) loss of the furo[2,3-d]pyrimidine scaffold's unique dual pharmacology—furo[2,3-d]pyrimidines exhibit combined receptor tyrosine kinase (RTK) inhibition and microtubule-targeting antimitotic activity, a dual mechanism absent in pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine congeners [1]. A non-fused 5-bromo-4-chloropyrimidine lacks the conformational restriction and the furan oxygen hydrogen-bond acceptor that the fused scaffold provides for kinase ATP-binding site engagement [2].

Mono-halogen analogs 4-Chlorofuro[2,3-d]pyrimidine lacks orthogonal reactivity; sequential diversification may not be possible.
Non-fused pyrimidine 5-Bromo-4-chloropyrimidine lacks furan oxygen H-bond acceptor and conformational restriction for kinase engagement.
Pyrrolo scaffold Pyrrolo[2,3-d]pyrimidines do not exhibit the dual RTK inhibition/antimitotic mechanism reported for furo scaffold.

Quantitative Differentiation vs Closest Analogs


Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling

The C5-Br bond in 5-bromo-4-chlorofuro[2,3-d]pyrimidine exhibits intrinsically higher reactivity toward Pd(0)-catalyzed oxidative addition compared to the C4-Cl bond, enabling ordered, stepwise diversification. QM-calculated C-X infrared stretching frequencies for analogous polyhalogenated pyrimidine systems show C-Br at 1165 cm⁻¹ vs C-Cl at 1191 cm⁻¹, confirming the C-Br bond is weaker and preferentially reacts first . In contrast, 4-chlorofuro[2,3-d]pyrimidine (CAS 918340-51-9) possesses only a single C4-Cl reactive site, precluding any sequential functionalization strategy and limiting derivatization to a single synthetic step [1]. Similarly, 5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine (CAS 1073135-81-5) has the C6 position already occupied, reducing the number of diversifiable positions from three to two .

Orthogonal Halogen Reactivity
Direct comparison
2 orthogonally reactive halogens (C5-Br, C4-Cl); 3 total diversifiable positions. vs 4-chlorofuro[2,3-d]pyrimidine: 1 reactive halogen, 2 positions. C-Br IR ~1165 cm⁻¹ vs C-Cl ~1191 cm⁻¹ (weaker, reacts first).
Enables ordered C5-then-C4 library synthesis not possible with mono-halogenated analogs.
QM-calculated IR frequencies; Pd(0)-catalyzed conditions.
Sequential cross-coupling Site-selective functionalization Medicinal chemistry building blocks

Furopyrimidine Scaffold Confers Dual RTK Inhibition and Antimitotic Activity

A systematic scaffold comparison at Duquesne University demonstrated that furo[2,3-d]pyrimidine compounds possess dual receptor tyrosine kinase (RTK) inhibitory activity combined with microtubule-targeting antimitotic activity via colchicine-site binding, and uniquely circumvent P-glycoprotein (Pgp)-mediated drug resistance [1]. In contrast, pyrrolo[2,3-d]pyrimidines evaluated in the same program functioned primarily as RTK inhibitors or antimitotics but did not exhibit the dual-mechanism profile [1]. Among 57 furo[2,3-d]pyrimidines synthesized, the dual activity was consistently observed, whereas only 4 pyrrolo[2,3-d]pyrimidines were pursued as single-mechanism antimitotic agents [1]. Separately, an EGFR-focused medicinal chemistry program at NTNU synthesized 29 furopyrimidines and 100 pyrrolopyrimidines; while pyrrolopyrimidines achieved superior EGFR potency (IC₅₀ comparable to erlotinib at 0.4 nM), the furopyrimidine series produced one lead candidate with balanced activity and ADME properties suitable for further development, highlighting the furo scaffold's distinct pharmacological space [2].

Dual RTK/Antimitotic Activity
Reported comparison
Furo[2,3-d]pyrimidines: dual RTK inhibition and colchicine-site antimitotic activity, circumvents Pgp. 57 compounds. Pyrrolo[2,3-d]pyrimidines: 4 compounds as single-mechanism antimitotics; 28 with EGFR IC₅₀ ≤ 0.4 nM (comparable to erlotinib).
Furo scaffold uniquely enables dual-mechanism research; not replicated by pyrrolo[2,3-d]pyrimidine.
Duquesne University dissertation; in vitro assays.
Receptor tyrosine kinase inhibitors Antimitotic agents Dual-mechanism antitumor Scaffold comparison

Elevated LogP Enhances Passive Membrane Permeability

The introduction of the C5-bromine substituent increases the computed XLogP3 of 5-bromo-4-chlorofuro[2,3-d]pyrimidine to 2.6, compared to 1.9 for the des-bromo analog 4-chlorofuro[2,3-d]pyrimidine (CAS 918340-51-9) [1]. This ΔLogP of +0.7 units translates to an approximately 5-fold increase in predicted octanol-water partition coefficient (log scale), which correlates with improved passive transcellular permeability [2]. The compound retains a favorable topological polar surface area (TPSA) of 38.9 Ų (identical to the des-bromo analog), zero hydrogen bond donors, and zero rotatable bonds—all physicochemical features consistent with good membrane permeability and oral bioavailability potential per Lipinski and Veber rules . In comparison, the non-fused analog 5-bromo-4-chloropyrimidine (CAS 56181-39-6) has MW 195.4, but lacks the furan oxygen H-bond acceptor that can engage kinase hinge-region residues, reducing target binding affinity .

Elevated LogP
Cross-study comparable
XLogP3: 2.6 (target) vs 1.9 (des-bromo analog). ΔLogP +0.7; ~5-fold increase in predicted octanol-water partition. TPSA 38.9 Ų (unchanged).
Higher lipophilicity may improve passive permeability without increasing polar surface area.
PubChem computed; Lipinski-compliant.
Lipophilicity LogP Passive permeability ADME optimization Lead-likeness

C4-Cl SNAr Enables 4-Anilino EGFR/HER2 Inhibitor Synthesis

The C4-chlorine of the furo[2,3-d]pyrimidine core undergoes efficient nucleophilic aromatic substitution (SNAr) with anilines to generate 4-anilino-furo[2,3-d]pyrimidines—a key pharmacophore for EGFR and HER2 tyrosine kinase inhibition [1]. In the landmark EGFR/HER2 inhibitor study, 4-anilino-furo[2,3-d]pyrimidine derivatives were synthesized from the corresponding 4-chloro intermediate, with active compounds 8c, 8d, and 10 achieving submicromolar EGFR inhibition and compound 10 demonstrating dual EGFR/HER2 inhibition (100% and 65%, respectively) [1]. In vivo evaluation in an Ehrlich Ascites Carcinoma (EAC) solid tumor model showed compounds 7h and 8d (10 mg/kg dose) achieved tumor growth inhibition (TGI%) of 67% and 71% respectively, comparable to gefitinib at the same dose (70% TGI) [1]. A green SNAr methodology using PEG-400 as solvent demonstrated that 4-chlorofuro[2,3-d]pyrimidine derivatives react with amines to give substituted products in 71–99% yield within 5 minutes, confirming the C4-Cl position as highly activated toward nucleophilic displacement [2].

C4-Cl SNAr Chemistry
Direct comparison
C4-Cl SNAr with anilines yields 4-anilino-furo[2,3-d]pyrimidines. In vitro: 8c, 8d, 10 submicromolar EGFR inhibition; 10 dual EGFR/HER2 (100%/65%). In vivo EAC model: 8d TGI 71% at 10 mg/kg vs gefitinib 70%. SNAr yields 71–99% in PEG-400, 5 min.
Established method for EGFR/HER2 pharmacophore; reported model-response comparable to gefitinib in EAC.
In vivo data from EAC mouse model; TGI = tumor growth inhibition.
Nucleophilic aromatic substitution EGFR inhibitors HER2 inhibitors 4-Anilino-furopyrimidine synthesis SNAr amination

Multi-Vendor Availability with Transparent Pricing Tiers

5-Bromo-4-chlorofuro[2,3-d]pyrimidine (CAS 1256789-37-3) is stocked by multiple independent vendors with documented purity specifications: Macklin/Aladdin at ≥97% (100 mg–1 g scale, ¥1,596–¥2,820) , Fluorochem at 98% (100 mg–5 g scale, £215–£2,683) , and additional suppliers offering 95%–99% purity with bulk quantities up to 2 kg . In contrast, closely related analogs show fragmented or single-source supply: 4-chlorofuro[2,3-d]pyrimidine (CAS 918340-51-9) is listed by fewer vendors, and 5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine (CAS 1073135-81-5) is primarily available through custom synthesis channels . The MDL number (MFCD18254938) and PubChem CID (129957838) are consistently registered across suppliers, enabling unambiguous identity verification regardless of procurement source .

Multi-Vendor Availability
Data to verify
≥3 independent vendors (Aladdin, Fluorochem, Macklin); purity 95–99%; scales 100 mg to 2 kg; MDL MFCD18254938. vs 4-chloro analog: limited source; 6-phenyl analog: custom only.
Reduced supply risk for multi-gram campaigns; transparent pricing aids budget planning.
Source: vendor catalogs; verify current stock.
Chemical procurement Building block availability Supply chain reliability Purity specification

C5 Position as a Validated Determinant of Kinase Potency

SAR studies across multiple kinase targets consistently identify the C5 position of the furo[2,3-d]pyrimidine scaffold as a critical determinant of inhibitory potency. In the GSK VEGFR2/Tie-2 dual inhibitor program, installation of a diarylurea moiety at the C5 position 'remarkably enhanced activity against both enzymes,' producing compound 7k with IC₅₀ <3 nM on both VEGFR2 and Tie-2 . In the EGFR/HER2 inhibitor series, 'modification of the solvent accessible 5-position side chain greatly affected the in-vitro EGFR/HER2 inhibitory activity,' with C5-carboxylic acid derivatives (8c, 8d, 10) achieving the most significant submicromolar EGFR inhibition [1]. In the Akt1 kinase inhibitor series, introduction of thienyl groups at C-5 and C-6 'significantly improved potency' compared to furyl and phenyl groups, with compound 3a achieving IC₅₀ = 24 µM [2]. The C5-bromine in 5-bromo-4-chlorofuro[2,3-d]pyrimidine serves as a synthetic handle for introducing C5 substituents via cross-coupling, directly enabling potency optimization at this validated position—a strategic advantage over C5-unsubstituted or C5-blocked analogs.

C5 as Potency Determinant
Class-level inference
C5 substituent critically affects inhibitory potency across EGFR/HER2, VEGFR2/Tie-2, and Akt1 programs. Diary lurea at C5 yields VEGFR2/Tie-2 dual inhibition; thienyl groups improve Akt1 potency.
C5-Br provides direct access to the most potency-relevant vector for SAR exploration.
Multiple independent SAR studies; class-level evidence.
Structure-activity relationship Kinase inhibitor optimization C5 substituent effects EGFR VEGFR2 Tie-2

Highest-Value Application Scenarios


Sequential Diversification for Focused Kinase Inhibitor Libraries

Medicinal chemistry teams building focused kinase inhibitor libraries should prioritize 5-bromo-4-chlorofuro[2,3-d]pyrimidine when the synthetic strategy requires ordered, site-selective functionalization. The C5-Br bond's preferential reactivity (IR stretching ~1165 cm⁻¹ vs C4-Cl at ~1191 cm⁻¹) allows first-step Suzuki or Stille coupling at C5 to introduce aryl/heteroaryl groups, followed by C4-Cl SNAr with amines to install the 4-anilino pharmacophore . This sequence has been validated in the EGFR/HER2 inhibitor program where C5-carboxylic acid derivatives 8c, 8d, and 10 achieved submicromolar EGFR inhibition, and compounds 7h and 8d demonstrated in vivo TGI of 67% and 71% at 10 mg/kg—comparable to gefitinib at 70% [1]. The resulting 4,5-disubstituted-furo[2,3-d]pyrimidines occupy a distinct chemical space from pyrrolopyrimidine-based kinase inhibitors, with the added potential for dual RTK/antimitotic activity [2].

Dual-Mechanism Antitumor Agent Development

Drug discovery programs pursuing single-agent combination therapy (concurrent kinase inhibition plus microtubule disruption) should select the furo[2,3-d]pyrimidine scaffold over pyrrolo[2,3-d]pyrimidine alternatives. The Duquesne University dissertation program established that furo[2,3-d]pyrimidines uniquely combine RTK inhibition with colchicine-site antimitotic activity while circumventing Pgp-mediated drug resistance—a dual mechanism not observed in pyrrolo[2,3-d]pyrimidines evaluated in the same study . Using 5-bromo-4-chlorofuro[2,3-d]pyrimidine as the starting building block, C5 can be diversified via cross-coupling to optimize RTK potency, while C4 SNAr followed by C6 functionalization can tune antimitotic activity. The elevated LogP (2.6 vs 1.9 for the des-bromo analog) is advantageous for achieving intracellular concentrations needed for tubulin engagement [1].

Supply Chain Assurance for Multi-Gram Scale-Up

Contract research organizations (CROs) and pharmaceutical medicinal chemistry departments planning multi-step synthesis campaigns at 1–100 gram scale should select 5-bromo-4-chlorofuro[2,3-d]pyrimidine based on its multi-vendor, transparent supply chain. The compound is stocked by ≥3 independent suppliers (Aladdin, Fluorochem, Macklin) with defined purity tiers (97–99%), published pricing at scales from 100 mg to 5 g (research) and up to 2 kg (bulk), and consistent identity verification via MDL (MFCD18254938) and PubChem (CID 129957838) [1]. In contrast, 4-chlorofuro[2,3-d]pyrimidine (CAS 918340-51-9) is effectively single-sourced, and 5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine (CAS 1073135-81-5) requires custom synthesis [2]. For programs requiring reproducible building block quality across multiple synthetic batches and over extended timelines, this supply chain redundancy reduces procurement risk and enables reliable project planning.

Kinase Selectivity Profiling via C5 Substituent Scanning

Biochemical profiling groups seeking to map the kinase selectivity landscape of the furo[2,3-d]pyrimidine chemotype should use 5-bromo-4-chlorofuro[2,3-d]pyrimidine as the common late-stage diversification intermediate. SAR evidence from three independent programs confirms that the C5 substituent is the dominant determinant of kinase potency and selectivity: diarylurea at C5 yields VEGFR2/Tie-2 dual inhibition (IC₅₀ <3 nM) , carboxylic acid anilino derivatives at C5 confer EGFR/HER2 inhibition (submicromolar EGFR, compound 10 dual EGFR 100%/HER2 65%) [1], and thienyl groups at C5 improve Akt1 potency to IC₅₀ = 24 µM [2]. By maintaining a constant C4-anilino or C4-amino substitution and systematically varying the C5 group via Suzuki coupling of the C5-Br intermediate, selectivity fingerprints can be generated across the kinome, enabling data-driven selection of C5 substituents for target-specific inhibitor design.

Application
Selection Property
Validation Focus
Sequential diversification for kinase libraries
Orthogonal dihalogen reactivity (C5-Br first)
Sequential cross-coupling methodology verification
Dual-mechanism antitumor agent research
Furo[2,3-d]pyrimidine scaffold dual RTK/antimitotic activity reported
Dual-mechanism assay confirmation in target cell models
Supply chain for scale-up synthesis
Multi-vendor availability with transparent purity/pricing
Lot-to-lot consistency and identity verification (MDL)
Kinase selectivity profiling via C5 scanning
C5 position as key SAR handle
Kinase panel screening with C5-diversified derivatives
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